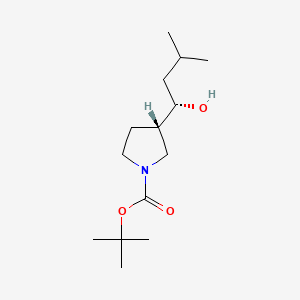

(S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are widely used in the synthesis of pharmaceuticals and natural products .

Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a tert-butyl group and a hydroxy-methylbutyl group attached to the pyrrolidine ring .Chemical Reactions Analysis

Pyrrolidines can undergo various chemical reactions, including N-acylation and N-Boc protection . They can also participate in Michael addition reactions .Applications De Recherche Scientifique

Asymmetric Catalysis

This compound, being a derivative of proline, can act as an efficient and versatile organocatalyst for a series of asymmetric catalytic processes . These include the aldol reaction, Mannich reaction, Michael reaction, Diels–Alder reaction, α-amination of aldehydes, and α-alkylation of aldehydes .

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

The compound can be used in the synthesis of chiral pyrrolidine functionalized MOFs and COFs . These frameworks show superiority because of their crystalline structure, rational designable and tunable framework .

Heterogeneous Catalysts

The compound can be incorporated into porous silica and traditional inorganic porous crystalline materials such as zeolite to construct heterogeneous catalysts . These materials display limited BET surface area; furthermore, the weak interaction of the host material and the guest functional molecules always leads to undesired guest leaching .

Organocatalysts for Asymmetric Michael Additions

A series of chiral pyrrolidine-type quaternary alkylammonium ionic liquids were synthesized and served as efficient catalysts for asymmetric Michael additions of aldehydes and ketones to nitroolefins . The corresponding adducts were obtained in excellent enantioselectivities (>99% ee) and diastereoselectivities (>99% dr) under solvent-free reaction conditions .

Chiral Ligand Synthesis

The compound has been successfully synthesized from a natural proline and can be used as a chiral ligand . DFT (B3LYP) method has been used to determine the structure .

Mécanisme D'action

Target of Action

The primary target of (S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate is the Nuclear receptor subfamily 1 group D member 1 and 2 . These receptors play a crucial role in regulating the expression of genes involved in various biological processes such as metabolism, development, and immunity .

Mode of Action

(S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate acts as an agonist to these nuclear receptors . This means it binds to these receptors and activates them, leading to an increase in the constitutive repression of genes regulated by these receptors .

Biochemical Pathways

The activation of these nuclear receptors by (S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate affects various biochemical pathways. For instance, it has been shown to increase exercise capacity by increasing mitochondria counts in skeletal muscle .

Result of Action

The activation of the nuclear receptors by (S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate leads to various molecular and cellular effects. For example, it has been shown to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (3S)-3-[(1S)-1-hydroxy-3-methylbutyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-10(2)8-12(16)11-6-7-15(9-11)13(17)18-14(3,4)5/h10-12,16H,6-9H2,1-5H3/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRNOQSTKGOKHN-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1CCN(C1)C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@H]1CCN(C1)C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721414 |

Source

|

| Record name | tert-butyl (3S)-3-[(1S)-1-hydroxy-3-methylbutyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1251570-88-3 |

Source

|

| Record name | tert-butyl (3S)-3-[(1S)-1-hydroxy-3-methylbutyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)

![2-Thienyl[3-(trimethoxysilyl)propyl] sulfide](/img/structure/B577620.png)

![1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy-](/img/structure/B577625.png)